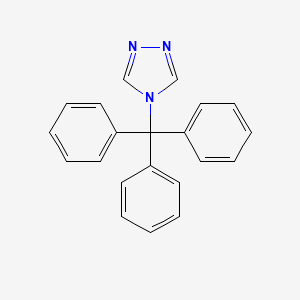
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of Baricitinib, a drug used to treat rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with an equimolar equivalent of ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic . The reaction is maintained at room temperature or slightly below, and it is monitored to completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired quaternary heterocyclic intermediates . This procedure is suitable for large-scale production due to its efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile involves its role as an intermediate in the synthesis of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are enzymes involved in the signaling pathways of various cytokines and growth factors . By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
相似化合物的比较
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile: A similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific structure and its role in the synthesis of Baricitinib. Its ability to participate in various chemical reactions and its applications in pharmaceutical synthesis make it a valuable compound in both research and industry .
属性
分子式 |
C9H14N2O2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC 名称 |
(2E)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5+ |
InChI 键 |
DZVKGVSLQFEBET-WEVVVXLNSA-N |
手性 SMILES |
CCS(=O)(=O)N1CCC/C(=C\C#N)/C1 |
规范 SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)










![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)


